5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is a chemical compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring substituted with a methoxyphenyl group and an amino group, making it of interest in various scientific research fields, particularly in medicinal chemistry and biochemistry.
This compound can be sourced from various chemical suppliers, including Santa Cruz Biotechnology, which offers it for proteomics research purposes . It is cataloged under different identifiers in chemical databases, such as PubChem, where it is listed with the molecular formula CHNO and a molecular weight of 203.24 g/mol .
5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is classified as an aromatic amine due to the presence of the amino group attached to an aromatic ring structure. It is also categorized under heterocyclic compounds due to its pyrazole core.
The synthesis of 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as methoxybenzaldehyde, hydrazine hydrate, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
The molecular structure of 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 203.24 g/mol |
CAS Number | Not specified |
SMILES Representation | O(c1ccc(cc1)C)[nH]c2c(n[nH]c2C)C |
5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound depends on its functional groups and substituents. For instance, the methoxy group can influence electron density on the aromatic ring, affecting its reactivity in electrophilic substitution reactions.
The mechanism of action for 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine primarily relates to its biological interactions:
Research indicates that compounds with similar structures often exhibit pharmacological activities such as anti-inflammatory or anti-cancer effects due to their ability to interfere with cellular signaling pathways.
The physical properties include:
Chemical properties include:
Relevant data for these properties can be found in chemical databases like PubChem .
5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine has several applications in scientific research:
The synthesis of 5-(4-methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (MW: 203.24, Formula: C₁₁H₁₃N₃O) relies on well-established heterocyclic formation strategies. The Knorr pyrazole synthesis remains foundational, involving condensation between hydrazines and 1,3-dicarbonyl equivalents. For this target compound, 4-methoxyphenylacetone serves as the β-keto ester surrogate, reacting with monosubstituted hydrazines under acidic catalysis to form the pyrazole core. Subsequent regioselective amination at C3 is achieved via nitrosation/reduction or direct displacement with ammonia under high pressure [1] [8].
Alternative routes employ 1,3-dipolar cycloadditions of diazo compounds with electron-deficient alkynes. For example, p-methoxyphenyl diazomethane adds to crotononitrile derivatives, yielding 3-aminopyrazoles after regioselective tautomerization. This method typically requires refluxing ethanol or dioxane as solvents (12–24 hours), with moderate yields (45–65%) due to competing side reactions [2] [5].
Table 1: Traditional Synthesis Routes Comparison
Method | Key Reagents | Conditions | Yield Range | Regioselectivity Control |
---|---|---|---|---|
Knorr Synthesis | Hydrazine + β-keto carbonyl | H₂SO₄, EtOH, Δ, 8h | 50-70% | Moderate (C4-Me favored) |
1,3-Dipolar | Diazo compound + alkyne | Toluene, 110°C, 24h | 45-65% | Low |
Regioselective installation of the C4-methyl group in pyrazol-3-amines presents significant synthetic challenges. Transition-metal catalysis enables direct functionalization:
Recent advances include iodine-mediated oxidative cyclizations of β,γ-unsaturated hydrazones, providing 4-iodopyrazoles that undergo Suzuki coupling for aryl introduction. This method achieves full regiocontrol but necessitates additional steps for amine incorporation [2] [8].
Biocatalysis offers greener routes to pyrazole intermediates using ene-reductases (ERs) and alcohol dehydrogenases (ADHs). Key developments:
Process sustainability is enhanced by:
Table 2: Biocatalytic vs. Chemical Synthesis Metrics
Parameter | Chemical Reduction | Biocatalytic Reduction | Improvement |
---|---|---|---|
Temperature | 80–100°C | 25–40°C | 60% energy ↓ |
Solvent Intensity | 15 L/kg | 2.5 L/kg | 83% reduction |
Stereoselectivity | <20% ee | >98% ee | 4-fold ↑ |
E-factor (kg waste/kg product) | 18.7 | 3.2 | 82% ↓ |
Maximizing yields for 5-(4-methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine requires multidimensional optimization:
Reaction parameter tuning:
Advanced engineering approaches:
Table 3: Yield Optimization Techniques Comparison
Technique | Baseline Yield | Optimized Yield | Key Improvement Factor |
---|---|---|---|
Solvent engineering | 67% | 89% | Green solvent substitution |
Flow microreactors | 71% (batch) | 95% (flow) | Enhanced heat/mass transfer |
ML-guided optimization | 78% | 92% | Algorithmic parameter prediction |
Hybrid separation techniques: Reactive crystallization during workup isolates the product directly from reaction mixtures. Adding n-heptane induces crystallization at 4°C, achieving 98.5% purity without chromatography [3] .
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: